- A Convenient and General Reduction of Amides to Amines with Low-Valent TitaniumAdvanced Synthesis & Catalysis, 2013, 355(14-15), 2775-2780,
Cas no 93138-55-7 (3-(piperidin-1-yl)methylaniline)

93138-55-7 structure
Nom du produit:3-(piperidin-1-yl)methylaniline
Numéro CAS:93138-55-7
Le MF:C12H18N2
Mégawatts:190.284722805023
MDL:MFCD04114502
CID:802817
PubChem ID:6484331
3-(piperidin-1-yl)methylaniline Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(Piperidin-1-ylmethyl)aniline
- 3-(1-Piperidylmethyl)aniline
- [3-(Piperidin-1-ylmethyl)phenyl]amine
- Benzenamine,3-(1-piperidinylmethyl)-
- C12H18N2
- 3-(PIPERIDYLMETHYL)ANILINE
- 3-(Piperidylmethyl)phenylamine
- BENZENAMINE, 3-(1-PIPERIDINYLMETHYL)-
- 3-(1-piperidinylmethyl)aniline
- 3-(PIPERIDINYLMETHYL)ANILINE
- 3-piperidinomethyl-aniline
- 3-Piperidin-1-ylmethyl-aniline
- SEJNYLBEEMVJNN-UHFFFAOYSA-N
- HMS1699N04
- 3-[(piperidin-1-yl)methyl]aniline
- 1-(3-AMINOBENZYL)PIPERIDINE
- 3-(1-Piperidinylmethyl)benzenamine (ACI)
- Piperidine, 1-(m-aminobenzyl)- (7CI)
- 3-(Piperidinomethyl)aniline
- SY002218
- DTXSID70424451
- MFCD04114502
- SCHEMBL923368
- 3-(piperidin-1-ylmethyl)aniline, AldrichCPR
- ALBB-021925
- AB18463
- BBL030221
- EN300-36760
- STL257350
- 3-(Piperidin-1-yl)methylphenylamine
- AKOS000160437
- CCG-356067
- 93138-55-7
- F8880-4654
- AS-31265
- AC-2583
- Z285162812
- 3-(piperidin-1-yl)methylaniline
-
- MDL: MFCD04114502
- Piscine à noyau: 1S/C12H18N2/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
- La clé Inchi: SEJNYLBEEMVJNN-UHFFFAOYSA-N
- Sourire: NC1C=C(CN2CCCCC2)C=CC=1
Propriétés calculées
- Qualité précise: 190.14700
- Masse isotopique unique: 190.147
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 164
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 29.3
- Le xlogp3: 2.5
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 1.068
- Point de fusion: 106 °C
- Point d'ébullition: 312.3℃ at 760 mmHg
- Point d'éclair: 128°C
- Indice de réfraction: 1.589
- Le PSA: 29.26000
- Le LogP: 2.77380
- Pression de vapeur: No data available
3-(piperidin-1-yl)methylaniline Informations de sécurité
- Mot signal:warning
- Description des dangers: Irritant
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Code de catégorie de danger: 36
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux
- Niveau de danger:IRRITANT
3-(piperidin-1-yl)methylaniline Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
3-(piperidin-1-yl)methylaniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002218-5g |
3-(1-Piperidylmethyl)aniline |
93138-55-7 | >95% | 5g |
¥850.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-5g |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 5g |
¥1589.0 | 2021-09-08 | ||
abcr | AB216762-10 g |
3-(1-Piperidinylmethyl)aniline; 95% |
93138-55-7 | 10g |
€255.40 | 2023-05-20 | ||
Enamine | EN300-36760-0.05g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36760-0.25g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-36760-0.5g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 0.5g |
$24.0 | 2025-03-21 | |
Enamine | EN300-36760-2.5g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95.0% | 2.5g |
$77.0 | 2025-03-21 | |
TRC | B448885-100mg |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65350-1g |
3-(Piperidin-1-ylmethyl)aniline |
93138-55-7 | 1g |
¥529.0 | 2021-09-08 | ||
Life Chemicals | F8880-4654-1g |
3-[(piperidin-1-yl)methyl]aniline |
93138-55-7 | 95% | 1g |
$32.0 | 2023-09-06 |
3-(piperidin-1-yl)methylaniline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Magnesium , Titanium tetrachloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
1.2 Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 9, 0 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 3 atm, 45 - 50 °C
Référence
- Process for preparation of 3-(1-piperidinyl methyl) phenol as intermediate of roxatidine acetate hydrochloride, China, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Référence
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; rt; heated; 15 min, rt
Référence
- Preparation of indole amino acid derivatives as somatostatin agonists or antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Dimethylamine , Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 18 h, rt; 10 h, rt
Référence
- An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilinesARKIVOC (Gainesville, 2008, (6), 78-83,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 3 h, rt → reflux
Référence
- Aromatic and heterocyclic compounds as SOX11 inhibitors for treating mantle cell lymphoma and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 30 - 60 min, rt
Référence
- Preparation of hydrazonodiaminopyrazoles with antiproliferative activity., United States, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 1 h, reflux
Référence
- Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agentsBioorganic & Medicinal Chemistry, 2016, 24(2), 179-190,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Water ; 45 min, reflux
Référence
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
Référence
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol , Tetrahydrofuran ; 15 min, rt
Référence
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
Référence
- Quinolone carboxylic acid derivatives for treatment of hyperproliferative conditions, their preparation and pharmaceutical compositions, World Intellectual Property Organization, , ,
3-(piperidin-1-yl)methylaniline Raw materials
3-(piperidin-1-yl)methylaniline Preparation Products
3-(piperidin-1-yl)methylaniline Littérature connexe
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Classification associée
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines N-benzylepiperidines
- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides
- Solvants et chimiques organiques Composés organiques
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Pipéridines benzyliques N-benzylepiperidines
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93138-55-7)3-(piperidin-1-yl)methylaniline

Pureté:99%
Quantité:5g
Prix ($):327.0